molecular formula C11H11FN2O B1611766 3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine CAS No. 915923-98-7

3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

Cat. No. B1611766
M. Wt: 206.22 g/mol
InChI Key: LJMQWOISRINAAD-UHFFFAOYSA-N
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Description

“3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine” is a chemical compound with the CAS Number: 915923-98-7 . It has a molecular weight of 206.22 . The IUPAC name for this compound is 3-ethyl-4-(4-fluorophenyl)-5-isoxazolamine .


Molecular Structure Analysis

The InChI code for “3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine” is 1S/C11H11FN2O/c1-2-9-10 (11 (13)15-14-9)7-3-5-8 (12)6-4-7/h3-6H,2,13H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine” is a solid at room temperature . The compound’s InChI key is LJMQWOISRINAAD-UHFFFAOYSA-N .

Scientific Research Applications

Green Chemistry Synthesis and Biological Activity

A study by (Banpurkar, Wazalwar, & Perdih, 2018) focuses on the aqueous phase synthesis of 3-Methyl-4H-isoxazol-5-ones, including a compound with a 4-fluorophenyl group, showcasing green chemistry principles. This research highlights the antimicrobial activity of synthesized compounds, providing a basis for the potential biological applications of similar isoxazole compounds.

Anticancer and Antitubercular Agents

Research by (Yakantham, Sreenivasulu, & Raju, 2019) presents the synthesis and evaluation of isoxazole derivatives as anticancer and antitubercular agents. This indicates the role of isoxazole compounds in developing therapeutic agents against significant diseases.

Material Science and Sensing Applications

A study on fluorescent sensors for amine vapor detection by (Gao et al., 2016) demonstrates the application of isoxazole derivatives in material science. The research developed a sensor based on aggregation-induced emission (AIE) properties, highlighting the versatility of isoxazole compounds in creating responsive materials.

Chemical Synthesis and Molecular Interaction Studies

(El-Emam et al., 2020) explored the synthesis of adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound with a 4-fluorophenyl group. The study provides insights into the molecular interactions and crystal structures of these compounds, emphasizing the significance of isoxazole and thiadiazole derivatives in chemical synthesis and structural analysis.

Safety And Hazards

The safety information for “3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine” can be found in its Material Safety Data Sheet (MSDS) . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

3-ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQWOISRINAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586226
Record name 3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-(4-fluorophenyl)isoxazol-5-amine

CAS RN

915923-98-7
Record name 3-Ethyl-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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